![molecular formula C10H19O5P B2764616 Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate CAS No. 19945-56-3](/img/structure/B2764616.png)
Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate
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Overview
Description
“Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate” is a complex organic compound. It is a type of phosphonate, which are organic compounds containing a phosphonate group . Phosphonates are often used in various biomedical applications as they serve as suitable non-hydrolyzable phosphate mimics .
Synthesis Analysis
The synthesis of phosphonates has been studied extensively. A paper published in the Journal of Molecular Modeling discusses the selective esterification of phosphonic acids . The paper reports straightforward and selective synthetic procedures for mono- and diesterification of phosphonic acids . Triethyl orthoacetate was found to be the best reagent as well as a solvent for the performed transformations .
Chemical Reactions Analysis
The chemical reactions involving phosphonates have been studied. For instance, the microwave dealkylation of trimethyl- and triethyl phosphonoacetate is greatly accelerated in aprotic solvents having both low and high dialectric constants .
Scientific Research Applications
Antimicrobial Agents
“Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate” and its derivatives have been studied for their potential as antimicrobial agents . For example, organophosphonates obtained from palladium-catalyzed α, β-homodiarylation of vinyl esters have shown promising results against Escherichia coli bacterial strains . These compounds may serve as new substitutes for commonly used antibiotics, especially considering the increasing resistance of bacteria to various drugs and antibiotics .
Hydrolysis Studies
The hydrolysis of phosphinates and phosphonates, including “Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate”, is a significant area of research . These processes can take place under both acidic and basic conditions . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Biological Activity
Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are known for their biological activity . They are known as antibacterial agents , and some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .
CNS Therapeutics
Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain) . GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .
Bone Density Improvement
Dronates, a type of P-esters, are known to increase the mineral density in bones .
Anticancer Agents
Some P-esters include anticancer agents . They have been studied for their potential in treating various types of cancer .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is a complex organic compoundSimilar compounds, such as diethyl 4-methylbenzylphosphonate, have been found to interact with enzymes like parathion hydrolase in organisms like brevundimonas diminuta and flavobacterium sp .
Biochemical Pathways
Related compounds have been implicated in the methylerythritol 4-phosphate (mep) pathway . This pathway is involved in the synthesis of isoprenoid precursors, which are essential for a variety of biological functions.
properties
IUPAC Name |
methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRMCHLUWPZKH-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=CC(=O)OC)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C(=C/C(=O)OC)/C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate |
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